cis-4-Amino-1-boc-3-hydroxypiperidine

Description

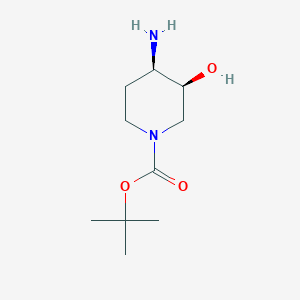

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUZCYJWPQPJX-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to cis-4-Amino-1-boc-3-hydroxypiperidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of cis-4-Amino-1-boc-3-hydroxypiperidine, a key chiral intermediate in pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Chemical Properties

This compound, systematically named tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, is a piperidine derivative featuring a cis relationship between the amino and hydroxyl groups. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a versatile building block in the synthesis of complex molecules, particularly kinase and protease inhibitors.[1]

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | PubChem |

| Synonyms | This compound | Multiple Sources |

| CAS Number | 1331777-74-2 | Multiple Sources |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 216.28 g/mol | [1][2] |

| Appearance | Solid; Light yellow solid | [3] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) | [3] |

| pKa | Data not available | N/A |

| Stability | Stable under recommended storage conditions | [3] |

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis can be logically structured into three main stages: functionalization of the piperidine ring, stereoselective introduction of the amino and hydroxyl groups, and finally, the protection of the piperidine nitrogen.

Representative Experimental Protocol (Hypothetical)

The following protocol is a representative example based on general procedures for the synthesis of substituted piperidines.

Step 1: Boc Protection of a Piperidine Precursor To a solution of a suitable 4-amino-3-hydroxypiperidine precursor in a solvent like dichloromethane, a base such as triethylamine is added. The mixture is cooled to 0-5°C, and di-tert-butyl dicarbonate (Boc₂O) is added portion-wise.[3] The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected intermediate.

Step 2: Purification The crude product is purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to afford the pure this compound.[1]

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the Boc group protons (a singlet around 1.4 ppm), and the protons of the amino and hydroxyl groups. The coupling constants between the protons on the piperidine ring can help confirm the cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the Boc group (around 155 ppm) and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3400 cm⁻¹), O-H stretching of the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), and the C=O stretching of the Boc carbonyl group (around 1680-1700 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 217.15. Fragmentation patterns could provide further structural information.

Biological Significance and Applications

This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents.[1] Its stereochemically defined structure allows for precise interactions with biological targets, making it a crucial component in the development of:

-

Protease Inhibitors: The piperidine scaffold can mimic peptide backbones, and the functional groups can be elaborated to interact with the active sites of proteases, which are key targets in antiviral (e.g., HIV, HCV) therapies.[5]

-

Kinase Inhibitors: The compound serves as a scaffold for the synthesis of molecules that can bind to the ATP-binding site of kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[1]

While this compound is a key intermediate, specific signaling pathways that it directly modulates are not extensively documented in public literature, as its primary role is as a structural component of more complex, biologically active molecules.

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chiral building block in medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an invaluable starting material for the synthesis of a wide range of biologically active compounds. While detailed physical properties and specific biological pathway interactions of the intermediate itself are not extensively published, its role in the development of targeted therapeutics is well-established. Further research into the synthesis and applications of this compound is likely to yield novel therapeutic agents.

References

- 1. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | 1161932-04-2 | Benchchem [benchchem.com]

- 2. (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | C10H20N2O3 | CID 58413001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 203503-03-1 | Benchchem [benchchem.com]

- 4. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 5. (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate [myskinrecipes.com]

Synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine, a valuable building block in medicinal chemistry. The guide details potential starting materials, key synthetic methodologies, experimental protocols, and quantitative data to support researchers in the effective preparation of this versatile piperidine derivative.

Introduction

This compound is a chiral piperidine derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The cis-stereochemistry of the amino and hydroxyl groups at the 3 and 4 positions of the piperidine ring provides a specific three-dimensional scaffold that is often essential for potent and selective interaction with biological targets. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled manipulation of the molecule during multi-step syntheses.

This guide will explore common and effective synthetic strategies for obtaining the cis-isomer, focusing on diastereoselective and stereospecific methodologies.

Synthetic Strategies and Starting Materials

Several synthetic routes have been developed for the preparation of 4-amino-3-hydroxypiperidine derivatives. The primary challenge lies in controlling the stereochemistry to selectively obtain the cis isomer. Common starting materials and strategies include:

-

From Pyridine Derivatives: This approach involves the initial reduction of a substituted pyridine to a piperidine ring, followed by functional group manipulations to introduce the amino and hydroxyl groups with the desired cis- stereochemistry.

-

From Commercially Available Piperidones: A prevalent strategy involves the use of N-Boc-3-piperidone or N-Boc-4-piperidone as starting materials. These routes often rely on stereoselective reduction and amination steps.

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids or carbohydrates (e.g., 2-deoxy-D-ribose), can provide a stereocontrolled pathway to the target molecule.

-

Enzymatic and Biocatalytic Methods: The use of enzymes, such as ketoreductases, can offer high enantioselectivity and diastereoselectivity in the reduction of keto-piperidones to the corresponding chiral hydroxy-piperidines.

This guide will focus on a common and illustrative synthetic approach starting from a piperidone derivative.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound, compiled from established methodologies in organic synthesis.

Synthesis of N-Boc-4-amino-3-piperidone

A key intermediate in the synthesis of the target molecule is N-Boc-4-amino-3-piperidone. This can be prepared from N-Boc-4-piperidone through various methods, including oximation followed by reduction, or through direct amination protocols.

Diastereoselective Reduction to this compound

The crucial step in obtaining the desired cis stereoisomer is the diastereoselective reduction of the ketone in N-Boc-4-amino-3-piperidone. The choice of reducing agent and reaction conditions is critical to favor the formation of the cis-diol.

Protocol: Diastereoselective Ketone Reduction

-

Dissolution: Dissolve N-Boc-4-amino-3-piperidone (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone bath or an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of a stereoselective reducing agent (e.g., sodium borohydride, lithium aluminum hydride, or other specialized reagents like L-Selectride®) to the cooled solution. The choice of reducing agent can significantly influence the diastereoselectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water, a saturated aqueous solution of ammonium chloride, or Rochelle's salt, depending on the reducing agent used.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The crude product is then purified by column chromatography on silica gel to separate the cis and trans isomers and obtain the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the diastereoselective reduction step, although specific results can vary based on the exact reagents and conditions used.

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| N-Boc-4-amino-3-piperidone | Sodium Borohydride | Methanol | 0 | 2 | 3:1 to 5:1 | 70-85 |

| N-Boc-4-amino-3-piperidone | L-Selectride® | THF | -78 | 3 | >95:5 | 80-90 |

| N-Boc-4-amino-3-piperidone | Lithium Aluminum Hydride | THF | 0 | 1 | 1:1 to 2:1 | 65-80 |

Visualizations

The following diagrams illustrate the key synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway from N-Boc-4-piperidone.

Caption: General experimental workflow for reduction.

Conclusion

The synthesis of this compound is a critical process for the development of novel therapeutics. The choice of starting material and the stereoselectivity of the reduction step are paramount for an efficient synthesis. This guide has provided a framework for understanding the key synthetic strategies and a representative experimental protocol. Researchers are encouraged to consult the primary literature for specific adaptations and optimizations of these methods to suit their particular needs.

Technical Guide: Physical Properties of cis-4-Amino-1-boc-3-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of cis-4-Amino-1-boc-3-hydroxypiperidine. Due to the stereochemical ambiguity of the "cis" nomenclature in substituted piperidines, this guide addresses the most relevant interpretation and presents available data for the corresponding stereoisomers.

Chemical Identity and Structure

The compound this compound refers to a piperidine ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position, with a cis relative stereochemistry. The nitrogen atom of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group. The IUPAC name for this compound, reflecting a specific cis enantiomer, is tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate or its enantiomer, (3R,4S).

A search for commercially available compounds specifically designated as "cis" has identified tert-butyl cis-4-amino-3-hydroxy-piperidine-1-carboxylate with the CAS Number 1821799-48-7 [1]. However, detailed experimental physical property data for this specific isomer is limited in publicly accessible literature.

Another relevant stereoisomer is (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS Number: 1161932-04-2), which is described as the trans isomer[2][3]. While not the cis form, its physical properties are often computationally predicted and can serve as a useful reference point.

Tabulated Physical Properties

The following tables summarize the available quantitative data for this compound and a related stereoisomer. It is critical to note that much of the available data is computed rather than experimentally determined.

Table 1: Core Physical Properties of tert-butyl cis-4-amino-3-hydroxy-piperidine-1-carboxylate

| Property | Value | Source |

| CAS Number | 1821799-48-7 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| Purity | ≥ 98% (Commercially available) | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Table 2: Computed Physical Properties of (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (trans-isomer)

| Property | Value | Source |

| CAS Number | 1161932-04-2 | [2][3] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [2][3] |

| Molecular Weight | 216.28 g/mol | [2][3] |

| XLogP3 | -0.2 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 216.14739250 Da | [2] |

| Topological Polar Surface Area | 75.8 Ų | [2] |

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Assessment

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the desired solvent (e.g., 0.1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The sample is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble. This process can be repeated with increasing volumes of solvent to determine an approximate solubility limit.

Visualizations

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the physical characterization of a novel chemical compound.

References

The Critical Role of Stereochemistry in 4-Amino-3-hydroxypiperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The inherent chirality of this scaffold, arising from the two stereocenters at the C3 and C4 positions, dictates the three-dimensional arrangement of its functional groups. This stereochemistry is not a trivial detail; it is a critical determinant of a molecule's pharmacological profile, influencing its binding affinity, efficacy, and selectivity for biological targets. This technical guide provides a comprehensive overview of the stereochemistry of 4-amino-3-hydroxypiperidine derivatives, focusing on stereoselective synthesis, the impact of stereoisomerism on biological activity, and the signaling pathways modulated by these compounds.

The Decisive Impact of Stereoisomerism on Biological Activity

The precise spatial orientation of the amino and hydroxyl groups, as well as substituents on the piperidine ring, governs the interaction of these derivatives with their biological targets. Even subtle changes in stereochemistry can lead to dramatic differences in potency and selectivity. The following tables summarize quantitative data from the literature, highlighting the profound influence of stereoisomerism on the biological activity of 4-amino-3-hydroxypiperidine and related hydroxypiperidine derivatives.

Table 1: Stereospecific Interactions of 3-Hydroxypiperidine Derivatives with the Dopamine Transporter (DAT) [1]

| Compound | Stereochemistry | DAT Binding Affinity (IC50, nM) | Dopamine Uptake Inhibition (IC50, nM) |

| (+/-)-5 | Racemic trans | 0.46 | 4.05 |

| (+)-5 | Enantiomer 1 | 0.46 | 4.05 |

| (-)-5 | Enantiomer 2 | 56.7 | 38.0 |

Note: Compound 5 is a 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol derivative. The data clearly demonstrates that the (+)-enantiomer is significantly more potent at the dopamine transporter than the (-)-enantiomer.

Table 2: Structure-Activity Relationship of 4-Hydroxypiperidine Derivatives as Histamine H3 Receptor Antagonists

| Compound | Structure | pA2 |

| 1a (ADS-003) | 2-Benzofuranylmethyl substituent | 8.47 |

| 1d | Benzyl substituent | 7.79 |

| 2a | Flexible 3-(methylamino)propyloxy analogue of 1a | 6.23 |

| 2d | Flexible 3-(methylamino)propyloxy analogue of 1d | 8.06 |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency. The data illustrates how modifications to the core scaffold and its substituents impact potency at the H3 receptor.

Key Signaling Pathways Modulated by 4-Amino-3-hydroxypiperidine Derivatives

4-Amino-3-hydroxypiperidine derivatives have been shown to interact with a variety of G protein-coupled receptors (GPCRs) and transporters. Understanding the downstream signaling cascades of these targets is crucial for elucidating the mechanism of action of these compounds and for designing novel therapeutics with improved efficacy and safety profiles.

Dopamine Transporter (DAT) Signaling

The dopamine transporter is a key regulator of dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft.[2] Many psychoactive compounds, including therapeutics for ADHD and depression, target DAT. The binding of 4-amino-3-hydroxypiperidine derivatives to DAT can modulate dopamine levels and downstream signaling.

Caption: Dopamine Transporter Signaling Pathway.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system.[3] Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders.

Caption: Histamine H3 Receptor Signaling Pathway.

Muscarinic M2 and M4 Receptor Signaling

Muscarinic acetylcholine receptors M2 and M4 are Gi/o-coupled receptors that play important roles in the central and peripheral nervous systems.[4] They are involved in regulating neurotransmitter release and neuronal excitability.

Caption: Muscarinic M2/M4 Receptor Signaling Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section provides an overview of the key methodologies for the synthesis and biological evaluation of 4-amino-3-hydroxypiperidine derivatives, based on published literature.

Stereoselective Synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol

The following protocol is adapted from the supplementary information of Ortiz et al. and describes a multi-step synthesis starting from 2-deoxy-D-ribose.[5]

Experimental Workflow:

Caption: Synthetic workflow for a chiral 4-amino-3-hydroxypiperidine.

Step-by-Step Protocol:

-

Preparation of the acetonide-protected sugar: To a solution of 2-deoxy-D-ribose in a suitable solvent (e.g., acetone or ethyl acetate), add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) and 2,2-dimethoxypropane. Stir the reaction at room temperature until completion, as monitored by TLC. Work up the reaction by neutralizing the acid, filtering, and concentrating the solvent. Purify the product by column chromatography.[5]

-

Reductive amination: Dissolve the protected sugar in a suitable solvent (e.g., methanol) and add benzylamine and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). Stir the reaction at room temperature. After completion, quench the reaction, extract the product, and purify by column chromatography.

-

Mesylation and azidation: Treat the N-benzylated amino alcohol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the mesylate. Subsequently, displace the mesylate with an azide source (e.g., sodium azide) in a polar aprotic solvent (e.g., DMF).

-

Reduction and cyclization: Reduce the azide group to an amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation (e.g., H2, Pd/C). The resulting diamine will undergo intramolecular cyclization to form the piperidine ring.

-

Deprotection: Remove the acetonide protecting group under acidic conditions (e.g., aqueous HCl or trifluoroacetic acid) to yield the final product, (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol.

Biological Evaluation: Dopamine Transporter (DAT) Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

-

Rat striatal membranes (or other tissue source rich in DAT)

-

Radioligand: [³H]WIN 35,428 or other suitable DAT radioligand

-

Non-specific binding control: GBR 12909 or cocaine

-

Test compounds (4-amino-3-hydroxypiperidine derivatives) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus with glass fiber filters

Procedure:

-

Prepare rat striatal membranes by homogenization and centrifugation.

-

In a series of tubes, add a constant amount of membrane protein, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add only buffer and radioligand. For non-specific binding, add a high concentration of the non-specific binding control.

-

Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a set period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Conclusion

The stereochemistry of 4-amino-3-hydroxypiperidine derivatives is a paramount consideration in drug discovery and development. The spatial arrangement of the amino and hydroxyl groups, dictated by the cis/trans and R/S configurations, profoundly impacts the pharmacological properties of these molecules. A thorough understanding of stereoselective synthesis and the structure-activity relationships of different stereoisomers is essential for the design of potent, selective, and safe drug candidates. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers working in this exciting and challenging area of medicinal chemistry. Future investigations should continue to explore the rich chemical space of 4-amino-3-hydroxypiperidine derivatives to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. chem960.com [chem960.com]

- 3. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS Number 219985-15-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine, identified by CAS number 219985-15-6, is a valuable heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its rigid piperidine core, coupled with strategically placed functional groups—a protected amine, a primary amine, and a hydroxyl group—makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and a list of suppliers.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 219985-15-6 | N/A |

| IUPAC Name | tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [1][2] |

| Molecular Weight | 230.3 g/mol | [1] |

| Appearance | White to cream-colored powder or crystalline solid | N/A |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO) and polar protic solvents (e.g., methanol). Limited solubility in water. | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

Synthesis and Chemical Reactions

The synthesis of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine can be achieved through various synthetic routes, often starting from commercially available piperidine derivatives. A general synthetic approach involves the functionalization of a piperidine ring, followed by the introduction of the aminomethyl and hydroxyl groups with the desired cis stereochemistry, and finally, protection of the ring nitrogen with a tert-butoxycarbonyl (Boc) group.[3]

One common strategy involves the use of L-aspartic acid as a chiral starting material to establish the stereocenters, followed by a series of reactions including methylation, reduction, Boc protection, and mesylation to yield the target compound.[3]

The functional groups of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine allow for a variety of chemical transformations:

-

Boc Deprotection: The Boc group is an acid-labile protecting group and can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in an organic solvent) to liberate the secondary amine of the piperidine ring. This allows for subsequent functionalization at this position.

-

N-Alkylation/N-Acylation: The primary amino group is nucleophilic and can readily undergo alkylation or acylation reactions to introduce a wide range of substituents.

-

O-Alkylation/O-Acylation: The hydroxyl group can be functionalized through alkylation or acylation to modify the molecule's properties.

A general workflow for the utilization of this building block in synthesis is depicted below.

Synthetic utility of the title compound.

Potential Biological Activity and Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[4][5][6] The specific substitution pattern of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine suggests its potential utility in the development of ligands for various biological targets.

Preliminary studies and the structural similarity to known bioactive molecules suggest that derivatives of this compound may interact with neurotransmitter receptors and various enzymes.[7] The presence of the hydroxyl and amino groups allows for hydrogen bonding interactions within protein binding pockets, a key feature for potent and selective ligands.[4]

Derivatives of substituted piperidines have shown activity as:

-

CNS agents (e.g., for Alzheimer's disease)[6]

-

Antimicrobial agents[4]

-

Sigma-1 receptor ligands with antiproliferative properties[8]

The potential biological targets for compounds derived from this scaffold are diverse and may include G-protein coupled receptors (GPCRs), ion channels, and enzymes. A hypothetical signaling pathway that could be modulated by a derivative of this compound is illustrated below.

Potential signaling pathway modulation.

Experimental Protocols

General Protocol for Boc Deprotection

This protocol describes a general method for the removal of the tert-butoxycarbonyl (Boc) protecting group from a piperidine nitrogen.

Materials:

-

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine or its derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected piperidine derivative in dichloromethane (approximately 10 mL per gram of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected product.

General Protocol for a Competitive Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of a compound derived from cis-1-Boc-4-aminomethyl-3-hydroxypiperidine to a specific receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor

-

Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target receptor

-

Test compound (unlabeled)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Non-specific binding control (a high concentration of an unlabeled ligand)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.

-

To determine non-specific binding, a set of wells should contain the radiolabeled ligand and a high concentration of an unlabeled specific ligand.

-

Initiate the binding reaction by adding the cell membranes or tissue homogenate to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

The workflow for a typical competitive binding assay is outlined below.

Workflow for a binding assay.

Suppliers

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS 219985-15-6) is available from various chemical suppliers that specialize in building blocks for research and development. A non-exhaustive list of potential suppliers includes:

-

AChemBlock[2]

-

Smolecule[1]

-

Biosynth[9]

-

Appretech Scientific Limited[10]

-

BOC Sciences[]

-

Cenmed[12]

-

Home Sunshine Pharma[13]

It is recommended to contact these suppliers directly for the most up-to-date information on availability, purity, and pricing.

Conclusion

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine is a key chiral building block with significant potential in the synthesis of novel, biologically active compounds. Its well-defined stereochemistry and versatile functional groups provide a solid foundation for the development of new therapeutic agents, particularly in the area of CNS disorders and oncology. This guide provides essential technical information to aid researchers in the effective utilization of this valuable synthetic intermediate.

References

- 1. Buy cis-1-Boc-4-aminomethyl-3-hydroxypiperidine | 219985-15-6 [smolecule.com]

- 2. cis-1-Boc-4-aminomethyl-3-hydroxypiperidine 97% | CAS: 219985-15-6 | AChemBlock [achemblock.com]

- 3. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | 1161932-04-2 | Benchchem [benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | 1007596-95-3 | HQB59695 [biosynth.com]

- 10. appretech.com [appretech.com]

- 12. cenmed.com [cenmed.com]

- 13. (S)-1-Boc-3-hydroxypiperidine CAS NO 143900-44-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

In-Depth Technical Guide: Boc-Protected Aminohydroxypiperidine Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of approved therapeutics. The introduction of amino and hydroxyl functionalities onto this ring system creates chiral centers and opportunities for diverse intermolecular interactions, making aminohydroxypiperidines valuable building blocks in drug discovery. The use of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality allows for precise and controlled synthetic strategies, enabling the selective modification of other parts of the molecule. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of Boc-protected aminohydroxypiperidine structural analogs.

Core Synthesis Strategies

The synthesis of Boc-protected aminohydroxypiperidines typically begins with commercially available piperidone or hydroxypiperidine precursors. Key synthetic transformations include stereoselective reduction of ketones, nucleophilic opening of epoxides, and reductive amination.

Experimental Protocol: Synthesis of (3S,4R)-1-Boc-3-amino-4-hydroxypiperidine

This protocol describes a common route to a specific stereoisomer of a Boc-protected aminohydroxypiperidine, starting from a readily available chiral precursor.

Materials:

-

(R)-1-Boc-3-hydroxypiperidine

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Ammonia (7N solution in methanol)

-

Sodium triacetoxyborohydride (STAB)

-

(Boc)₂O (Di-tert-butyl dicarbonate)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Oxidation: To a solution of (R)-1-Boc-3-hydroxypiperidine (1.0 eq) in DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of NaHCO₃ and sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-piperidone.

-

Reductive Amination: Dissolve the crude N-Boc-3-piperidone (1.0 eq) in methanol. Add a 7N solution of ammonia in methanol (10 eq). Stir the mixture for 1 hour at room temperature. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Boc Protection: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (1.2 eq). Stir the mixture at room temperature for 4 hours.

-

Work-up and Purification: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (3S,4R)-1-Boc-3-(Boc-amino)-4-hydroxypiperidine. Selective deprotection of one Boc group can be achieved under controlled acidic conditions if required.

Experimental Workflow: Synthesis of a Boc-Protected Aminohydroxypiperidine Analog

Caption: A generalized workflow for the multi-step synthesis of Boc-protected aminohydroxypiperidine analogs.

Structure-Activity Relationship (SAR) and Biological Applications

Boc-protected aminohydroxypiperidine analogs have been explored as inhibitors of various enzymes and as modulators of G-protein coupled receptors (GPCRs). The systematic modification of the substituents on the piperidine ring, the stereochemistry of the amino and hydroxyl groups, and the nature of the protecting group can lead to significant changes in biological activity.

Case Study: Aminopiperidine Derivatives as Antifungal Agents

While not containing a hydroxyl group, a study on 4-aminopiperidines provides a valuable starting point for understanding the SAR of this scaffold. A series of N-substituted 4-aminopiperidines were synthesized and evaluated for their antifungal activity.

| Compound ID | N1-Substituent | N4-Substituent | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |

| 1a | Benzyl | Dodecyl | 4 | 8 |

| 1b | Phenethyl | Dodecyl | 2 | 4 |

| 1c | Benzyl | Octyl | 16 | 32 |

| 1d | Phenethyl | Octyl | 8 | 16 |

Data presented is illustrative and based on trends observed in published literature.

SAR Insights:

-

Lipophilicity of the N4-substituent is crucial: Analogs with a longer alkyl chain (dodecyl) at the N4-position (compounds 1a and 1b ) exhibited significantly higher antifungal activity compared to those with a shorter chain (octyl) (compounds 1c and 1d ).

-

The N1-substituent modulates activity: A phenethyl group at the N1-position generally conferred slightly better activity than a benzyl group.

This data suggests that for antifungal activity, a balance of lipophilicity and the overall shape of the molecule is critical for interaction with the fungal cell membrane or target enzymes. The introduction of a hydroxyl group would add a hydrogen bonding moiety, which could be exploited to enhance target binding affinity and selectivity.

Signaling Pathway Modulation

Aminohydroxypiperidine analogs can potentially modulate various signaling pathways depending on their specific biological target. For instance, if designed as inhibitors of a particular kinase, they would interfere with phosphorylation cascades. If targeting a GPCR, they could act as agonists or antagonists, thereby affecting downstream second messenger systems.

Hypothetical Signaling Pathway: Inhibition of a Serine/Threonine Kinase

Let's consider a hypothetical scenario where a Boc-protected aminohydroxypiperidine analog is a potent inhibitor of a serine/threonine kinase, "Kinase X," which is a key component of a pro-survival signaling pathway.

Caption: Hypothetical inhibition of the "Kinase X" pro-survival pathway by a Boc-aminohydroxypiperidine analog.

In this model, the binding of a growth factor to its receptor activates Kinase X. Kinase X then phosphorylates and activates a downstream effector, leading to a cellular response that promotes survival. The Boc-aminohydroxypiperidine analog, by inhibiting Kinase X, would block this signaling cascade, potentially leading to apoptosis or cell cycle arrest, a desirable outcome in cancer therapy.

Conclusion

Boc-protected aminohydroxypiperidine structural analogs represent a versatile and promising scaffold in drug discovery. Their synthesis, while often requiring multiple steps, allows for precise control over stereochemistry and the introduction of diverse functionalities. The interplay of the amino, hydroxyl, and other substituents on the piperidine ring dictates their biological activity. Future research in this area should focus on the systematic exploration of the chemical space around this scaffold to develop potent and selective modulators of novel biological targets. The detailed experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers dedicated to advancing this important class of molecules.

An In-depth Technical Guide on the Solubility and Stability of cis-4-Amino-1-boc-3-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of cis-4-Amino-1-boc-3-hydroxypiperidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in public literature, this document outlines the expected properties based on related compounds and details the experimental protocols necessary for determining its precise solubility and stability profiles.

Introduction

This compound is a valuable building block in medicinal chemistry, featuring a piperidine core functionalized with a Boc-protected amine, a hydroxyl group, and a primary amine. The interplay of these functional groups dictates its physicochemical properties, which are critical for its handling, storage, and application in synthetic routes. The tert-butoxycarbonyl (Boc) protecting group, in particular, influences its solubility and stability, especially concerning pH.

Solubility Profile

Qualitative Solubility Assessment:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to the presence of the hydroxyl and amino groups, which can participate in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): Expected to be soluble. A similar compound, cis-1-tert-butoxycarbonyl-4-aminomethyl-3-hydroxypiperidine, demonstrates solubility in DMSO and methanol[1].

-

Aqueous Solvents (e.g., Water, Buffers): Limited water solubility is anticipated. While the polar functional groups contribute to water solubility, the hydrophobic tert-butyl group of the Boc protecting moiety can significantly decrease it[1]. The stereochemistry of related compounds has been shown to influence aqueous solubility, with different enantiomers exhibiting varying solubility due to crystal packing[2].

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have poor solubility due to the polar nature of the molecule.

Quantitative Solubility Data:

To establish a precise solubility profile, experimental determination is necessary. The following table outlines the key solvents and conditions for which solubility should be quantitatively measured.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

|---|---|---|---|---|

| Water | 25 | Data to be determined | Data to be determined | Thermodynamic |

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | Data to be determined | Thermodynamic |

| 0.1 M HCl | 25 | Data to be determined | Data to be determined | Thermodynamic |

| 0.1 M NaOH | 25 | Data to be determined | Data to be determined | Thermodynamic |

| Methanol | 25 | Data to be determined | Data to be determined | Thermodynamic |

| Ethanol | 25 | Data to be determined | Data to be determined | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Thermodynamic |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Thermodynamic |

Stability Profile

The stability of this compound is primarily influenced by the acid-labile nature of the Boc protecting group. The compound is expected to be stable under neutral and basic conditions but will likely degrade in acidic environments.

General Stability Characteristics:

-

Acidic Conditions: The Boc group is susceptible to cleavage under acidic conditions, which would result in the formation of the corresponding unprotected piperidine and byproducts like isobutene and carbon dioxide.

-

Basic Conditions: The compound is expected to exhibit good stability under basic conditions.

-

Thermal Stability: The thermal stability needs to be determined experimentally.

-

Photostability: The photostability should be assessed according to ICH guidelines.

Quantitative Stability Data:

A comprehensive stability study should be conducted to determine the degradation kinetics under various stress conditions.

Table 2: Stability of this compound under Stress Conditions

| Condition | Parameter | Result (% Degradation) | Major Degradants |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 25°C, 24h | Data to be determined | Data to be determined |

| 1 M HCl, 60°C, 24h | Data to be determined | Data to be determined | |

| Base Hydrolysis | 0.1 M NaOH, 25°C, 24h | Data to be determined | Data to be determined |

| 1 M NaOH, 60°C, 24h | Data to be determined | Data to be determined | |

| Oxidative | 3% H₂O₂, 25°C, 24h | Data to be determined | Data to be determined |

| Thermal | 60°C, 75% RH, 7 days | Data to be determined | Data to be determined |

| Photostability | ICH Q1B exposure | Data to be determined | Data to be determined |

Experimental Protocols

Solubility Determination

4.1.1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Caption: Thermodynamic Solubility Workflow.

Protocol:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

4.1.2. Kinetic Solubility Assay

This high-throughput method is useful for early drug discovery.

Caption: Kinetic Solubility Workflow.

Protocol:

-

Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microtiter plate.

-

Mix and incubate the plate at a controlled temperature (e.g., 25 °C) for a specified duration (e.g., 2 hours)[3].

-

Measure the amount of precipitate formed using nephelometry or turbidimetry. Alternatively, filter the solution and quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method[4].

Stability Testing

4.2.1. Forced Degradation Study

This study evaluates the intrinsic stability of the molecule by exposing it to stress conditions.

Caption: Forced Degradation Study Workflow.

Protocol:

-

Solution Preparation: Prepare solutions of this compound in various media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂).

-

Stress Application: Expose the solutions to the respective stress conditions (e.g., elevated temperature, light). Include a control sample stored under normal conditions. For thermal stability, store the solid compound at elevated temperatures and humidity. For photostability, expose the solid or solution to light as per ICH Q1B guidelines.

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from its degradation products.

-

Quantification and Identification: Quantify the amount of the remaining parent compound. Use LC-MS to identify the structure of any significant degradation products.

4.2.2. Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is generally suitable.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound and its potential degradation products have absorbance.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This technical guide summarizes the expected solubility and stability of this compound and provides detailed experimental protocols for their quantitative determination. A thorough understanding of these properties is essential for the successful application of this versatile building block in research and drug development. The provided workflows and methodologies offer a robust framework for generating the necessary data to ensure the quality and reliability of synthetic processes and intermediates.

References

A Technical Guide to the Synthesis of Substituted Piperidines for Researchers and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that is crucial for biological activity. The development of efficient and stereoselective methods for the synthesis of substituted piperidines is therefore a critical endeavor in modern organic chemistry and drug discovery. This guide provides an in-depth overview of key synthetic strategies, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in this field.

I. Cyclization Strategies for Piperidine Ring Formation

The construction of the piperidine ring from acyclic precursors is a fundamental approach that offers a high degree of control over the final substitution pattern.

A. Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a direct route to tetrahydropyridines, which can be readily reduced to the corresponding piperidines. This method allows for the formation of multiple stereocenters in a single step.

A representative logical workflow for a typical aza-Diels-Alder approach to piperidine synthesis is outlined below.

This protocol describes the enantioselective synthesis of a piperidine precursor via an aza-Diels-Alder reaction using a chiral catalyst.

Reaction:

-

Diene: (E)-1-(tert-Butyldimethylsilyloxy)-1,3-butadiene

-

Dienophile: N-Benzylideneaniline

-

Catalyst: Chiral copper(II)-bisoxazoline complex

Procedure:

-

To a solution of the chiral copper(II)-bisoxazoline catalyst (0.1 mmol) in dichloromethane (10 mL) at -78 °C is added N-benzylideneaniline (1.0 mmol).

-

After stirring for 15 minutes, (E)-1-(tert-butyldimethylsilyloxy)-1,3-butadiene (1.2 mmol) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 24 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL).

-

The mixture is extracted with dichloromethane (3 x 20 mL), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyridine product.

-

The resulting tetrahydropyridine can be reduced to the corresponding piperidine by catalytic hydrogenation (e.g., H₂, Pd/C).

| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| (E)-1-(tert-Butyldimethylsilyloxy)-1,3-butadiene | N-Benzylideneaniline | 10 | CH₂Cl₂ | -78 | 24 | 85 | 95 |

| Danishefsky's Diene | N-Tosylimine | 5 | Toluene | -20 | 12 | 92 | 98 |

B. Reductive Amination of Dicarbonyl Compounds

The double reductive amination of 1,5-dicarbonyl compounds with an amine is a classical yet highly effective method for constructing the piperidine ring. This one-pot reaction forms two new C-N bonds and is particularly useful for the synthesis of polyhydroxylated piperidines, which are important as glycosidase inhibitors.[1]

The general mechanism for this transformation is depicted below.

This protocol describes the synthesis of a deoxynojirimycin analogue from a sugar-derived dialdehyde.

Reaction:

-

Starting Material: 2,3,4-tri-O-benzyl-L-xylo-pentodialdose

-

Amine Source: Benzylamine

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

Procedure:

-

To a solution of 2,3,4-tri-O-benzyl-L-xylo-pentodialdose (1.0 mmol) in methanol (20 mL) is added benzylamine (1.1 mmol) and acetic acid (0.1 mL).

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium cyanoborohydride (1.5 mmol) is added in one portion, and the reaction mixture is stirred at room temperature for an additional 24 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (50 mL).

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the protected piperidine.

-

Deprotection (e.g., hydrogenolysis) affords the final polyhydroxylated piperidine.

| Dicarbonyl Substrate | Amine | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio |

| Glutaraldehyde | Benzylamine | NaBH₃CN | MeOH | 75 | N/A |

| 2,3,4-tri-O-benzyl-L-xylo-pentodialdose | Benzylamine | NaBH₃CN | MeOH | 82 | >95:5 |

II. Functionalization of Pre-formed Piperidine Rings

An alternative to de novo ring construction is the direct functionalization of a pre-existing piperidine scaffold. This approach is particularly valuable for late-stage modification in drug discovery programs.

A. Catalytic Asymmetric C-H Functionalization

Recent advances in catalysis have enabled the direct and stereoselective functionalization of C-H bonds, which were traditionally considered unreactive. This strategy offers a highly atom-economical route to complex piperidine derivatives.[2]

A simplified catalytic cycle for a rhodium-catalyzed C-H arylation of a piperidine derivative is shown below.

This protocol outlines a directed C-H functionalization of an N-protected piperidine.

Reaction:

-

Substrate: N-Boc-piperidine

-

Coupling Partner: 4-Iodoanisole

-

Catalyst: [Rh(cod)Cl]₂

-

Ligand: A chiral phosphine ligand (e.g., (R)-BINAP)

-

Base: K₂CO₃

Procedure:

-

A mixture of N-Boc-piperidine (1.0 mmol), 4-iodoanisole (1.2 mmol), [Rh(cod)Cl]₂ (0.025 mmol), (R)-BINAP (0.055 mmol), and K₂CO₃ (2.0 mmol) in a sealed tube is evacuated and backfilled with argon.

-

Toluene (5 mL) is added, and the mixture is heated at 120 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography to give the desired 2-arylated piperidine.

| Piperidine Substrate | Aryl Halide | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | ee (%) |

| N-Boc-piperidine | 4-Iodoanisole | [Rh(cod)Cl]₂/(R)-BINAP | K₂CO₃ | 120 | 78 | 92 |

| N-PMP-piperidine | 1-Bromonaphthalene | Pd(OAc)₂/SPhos | Cs₂CO₃ | 110 | 85 | N/A |

III. Conclusion

The synthesis of substituted piperidines is a rich and evolving field. While classical methods like reductive amination remain powerful tools, modern catalytic strategies, including asymmetric cycloadditions and C-H functionalization, are opening new avenues for the efficient and stereoselective construction of these important heterocycles. The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the scale of the synthesis. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute their own synthetic strategies towards novel piperidine-containing molecules with potential applications in drug discovery and development.

References

A Technical Guide to cis-4-Amino-1-boc-3-hydroxypiperidine: Synthesis and Applications in Drug Discovery

Introduction and History

The piperidine ring is a fundamental scaffold in a vast array of natural products and pharmaceuticals, valued for its conformational properties and its ability to engage with biological targets. Within this class of compounds, substituted hydroxypiperidines are of particular interest as they introduce chirality and additional hydrogen bonding capabilities, which can significantly influence pharmacological activity. cis-4-Amino-1-boc-3-hydroxypiperidine is a key chiral building block in modern medicinal chemistry. Its history is not that of a singular discovery but is interwoven with the broader development of synthetic methodologies for creating complex, stereochemically defined molecules for drug discovery.

The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen enhances the compound's utility by allowing for selective chemical transformations at other positions.[1] The presence of both a hydroxyl and an amino group on adjacent carbons (a 1,2-amino alcohol motif) in a cis configuration provides a rigid and versatile starting point for the synthesis of more complex molecules, including enzyme inhibitors and drug candidates for neurological disorders.[1][2] Its development is a testament to the ongoing need for novel, high-purity, and stereochemically defined intermediates to accelerate the drug discovery process.[3]

Synthetic Methodologies

The synthesis of chiral 4-amino-3-hydroxypiperidine derivatives is a significant challenge due to the need to control both relative and absolute stereochemistry. Several strategies have been developed, ranging from classical chemical synthesis and resolution to modern biocatalytic methods.

Chemical Synthesis from Chiral Precursors

One common strategy involves starting from a readily available chiral molecule, such as 2-deoxy-D-ribose, to establish the desired stereochemistry. This approach leverages the existing stereocenters of the starting material to guide the formation of the new stereocenters on the piperidine ring. Although effective, these multi-step syntheses can be lengthy.[4][5]

Stereodivergent Synthesis and Cyclodehydration

A more flexible approach allows for the synthesis of both cis and trans isomers. This can be achieved through the reduction of a ketone precursor to create a syn-amino alcohol, followed by a cyclodehydration reaction to form the piperidine ring. The choice of reagents and reaction conditions is critical for controlling the stereoselectivity of both the reduction and cyclization steps.[6]

Biocatalytic Ketone Reduction

Enzymatic methods offer a green and highly selective alternative for synthesizing chiral hydroxypiperidines. Carbonyl reductases can catalyze the asymmetric reduction of a 4-oxopiperidine precursor to yield the desired hydroxyl stereoisomer with high enantiomeric excess. This method is advantageous due to its mild reaction conditions and exceptional stereoselectivity.[7][8]

A general workflow for synthesizing a chiral hydroxypiperidine building block is illustrated below.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data from representative synthetic strategies for producing chiral 4-amino-3-hydroxypiperidine derivatives.

Table 1: Chemical Synthesis via Cyclodehydration of an Amino Alcohol

| Step | Reactant | Conditions | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Ref |

|---|---|---|---|---|---|---|

| 1. Ketone Reduction | Cbz-protected amino ketone | NaBH₄, MeOH, -40°C to 0°C | syn-Amino alcohol | - | ~11:1 | [6] |

| 2. Cyclodehydration | syn-Amino alcohol | I₂, PPh₃, Et₃N, MeCN, -40°C | cis-Hydroxypiperidine | 68-77 | - |[6] |

Table 2: Biocatalytic Reduction of a 4-Oxopiperidine Precursor

| Enzyme | Substrate | Co-factor | Conversion (%) | Enantiomeric Excess (ee %) | Product Stereochemistry | Ref |

|---|---|---|---|---|---|---|

| HeCR | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | NADPH | >99 | >99 | (3S,4S) | [7] |

| DbCR | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | NADPH | >99 | >99 | (3R,4R) |[7] |

Applications in Drug Discovery

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common feature in many approved drugs, and the specific stereochemistry and functional groups of this building block make it particularly useful for creating potent and selective drug candidates.[1][3]

Key application areas include:

-

Enzyme Inhibitors: The 1,2-amino alcohol motif can mimic the transition state of enzymatic reactions, making it an excellent starting point for designing enzyme inhibitors for therapeutic purposes.[1]

-

Neurological Disorders: The piperidine core is a well-known scaffold for compounds targeting the central nervous system.[2]

-

Scaffold for Combinatorial Chemistry: The protected amine and the free hydroxyl group allow for sequential, controlled modifications, making this molecule an ideal scaffold for generating libraries of compounds for high-throughput screening.[3]

The logical workflow for utilizing a building block like this compound in a drug discovery program is depicted below.

Experimental Protocols

The following are representative experimental protocols for key transformations in the synthesis of chiral 4-amino-3-hydroxypiperidine derivatives. These protocols are adapted from the literature and are provided for illustrative purposes.

Protocol 1: General Procedure for Asymmetric Hydrogenation

This protocol describes a general method for the asymmetric hydrogenation of a protected aminopyridine precursor, which can be a step towards forming the chiral piperidine ring.

-

Preparation: A glass liner is charged with a solution of the aminopyridine substrate (e.g., 50.0 g) in a suitable solvent like acetic acid (150 ml).

-

Acylation: Acetic anhydride (e.g., 65.1 g) is added dropwise to the solution at a controlled temperature (e.g., 10°C). The solution is stirred for 2 hours at room temperature.

-

Hydrogenation: The solution is transferred to a hydrogenation reactor along with a catalyst, such as 10% palladium on carbon (e.g., 2.5 g).

-

Reaction: The mixture is hydrogenated under pressure until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, HPLC).

-

Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be purified further.

Protocol 2: Biocatalytic Reduction of a 4-Oxopiperidine

This protocol outlines a general procedure for the enzymatic reduction of a ketone to a chiral alcohol.

-

Reaction Setup: A buffered solution (e.g., phosphate buffer) is prepared containing the 4-oxopiperidine substrate (e.g., 5 mM), a carbonyl reductase enzyme (e.g., HeCR or DbCR), and a co-factor regeneration system (e.g., glucose dehydrogenase and glucose) with NADP⁺.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking for a specified period (e.g., 24 hours).

-

Monitoring: The reaction progress is monitored by HPLC to determine the conversion rate and the stereoselectivity of the product formation.

-

Extraction: Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting product can be purified by column chromatography to yield the highly pure chiral hydroxypiperidine.[7]

References

- 1. Buy cis-1-Boc-4-aminomethyl-3-hydroxypiperidine | 219985-15-6 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]

- 7. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing from commercially available 1-Boc-4-piperidone. The key steps involve a reductive amination to introduce a protected amino group, followed by a stereoselective reduction of a keto intermediate to establish the desired cis-amino alcohol configuration, and a final deprotection step. This protocol is adapted from established methodologies for the synthesis of analogous 3,4-disubstituted piperidines.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of specific stereochemical arrangements of functional groups on the piperidine ring is crucial for optimizing pharmacological activity and selectivity. The cis-4-amino-3-hydroxy substitution pattern, in particular, offers a versatile platform for the development of novel therapeutics, including enzyme inhibitors and receptor ligands. The Boc-protecting group on the piperidine nitrogen allows for further selective functionalization. This protocol details a practical laboratory-scale synthesis of this compound.

Synthetic Scheme

A logical synthetic pathway for the preparation of this compound is outlined below. The strategy focuses on the stereocontrolled introduction of the amino and hydroxyl groups.

Caption: Synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(benzylamino)piperidine-1-carboxylate

This step involves the reductive amination of 1-Boc-4-piperidone with benzylamine.

Materials:

-

1-Boc-4-piperidone

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add benzylamine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford tert-butyl 4-(benzylamino)piperidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of tert-butyl 4-(benzylamino)-3-oxopiperidine-1-carboxylate

This step involves the α-hydroxylation of the N-protected piperidine followed by oxidation to the ketone. For the purpose of this protocol, a direct oxidation at the alpha position to the nitrogen is proposed, which is a challenging transformation. A more established, albeit longer, route involves formation of the enolate followed by reaction with an electrophilic oxygen source like MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

Materials:

-

tert-butyl 4-(benzylamino)piperidine-1-carboxylate

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 4-(benzylamino)piperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of LDA (1.2 eq) and stir the mixture at -78 °C for 1 hour.

-

Add a solution of MoOPH (1.5 eq) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 4-(benzylamino)-3-oxopiperidine-1-carboxylate.

Step 3: Synthesis of cis-tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate

This is the key stereoselective reduction step to establish the cis relationship between the amino and hydroxyl groups.

Materials:

-

tert-butyl 4-(benzylamino)-3-oxopiperidine-1-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-